L-Cysteinylglycyl-L-cysteinylglycine
Description
Structure
3D Structure
Properties
CAS No. |
64395-06-8 |
|---|---|
Molecular Formula |
C10H18N4O5S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H18N4O5S2/c11-5(3-20)9(18)12-1-7(15)14-6(4-21)10(19)13-2-8(16)17/h5-6,20-21H,1-4,11H2,(H,12,18)(H,13,19)(H,14,15)(H,16,17)/t5-,6-/m0/s1 |
InChI Key |
XRNLWLSHAMWRRG-WDSKDSINSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)N)S |
Canonical SMILES |
C(C(C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)N)S |
Origin of Product |
United States |
Elucidation of L Cysteinylglycine Metabolic Pathways
Biosynthetic Derivation from Glutathione (B108866) Catabolism
L-cysteinylglycine is a key intermediate metabolite that is primarily derived from the catabolism of glutathione (γ-L-glutamyl-L-cysteinyl-glycine). nih.gov This process occurs through distinct extracellular and intracellular pathways, involving specific enzymatic activities that cleave the glutathione molecule.
Gamma-Glutamyltransferase (GGT) Activity in Extracellular Glutathione Hydrolysis
The principal pathway for the breakdown of extracellular glutathione is initiated by gamma-glutamyltransferase (GGT), an ectoenzyme located on the outer surface of cell membranes. sfrbm.orgnih.govresearchgate.net GGT catalyzes the cleavage of the gamma-glutamyl bond in glutathione. sfrbm.orgnih.gov This enzymatic action separates the glutamyl group, leading to the formation of L-cysteinylglycine and glutamate (B1630785). nih.govumaryland.edu GGT can also transfer the gamma-glutamyl moiety to other amino acids or peptides, a process known as transpeptidation. nih.govmdpi.com However, the hydrolytic activity that produces L-cysteinylglycine is a key step in salvaging the constituent amino acids of glutathione for cellular use. nih.govnih.gov
Gamma-glutamyltransferase is a heterodimeric glycoprotein (B1211001) composed of a heavy and a light subunit, which are formed by the autocatalytic cleavage of a single polypeptide precursor. mdpi.comwikipedia.org The active site is located within the light subunit. wikipedia.org The catalytic mechanism involves a "ping-pong" model where the gamma-glutamyl group of a donor substrate, such as glutathione, first binds to the enzyme, forming a gamma-glutamyl-enzyme intermediate and releasing the cysteinylglycine (B43971) portion. nih.govresearchgate.net Subsequently, an acceptor molecule, which can be water (hydrolysis) or an amino acid/dipeptide (transpeptidation), attacks the intermediate, releasing the gamma-glutamyl moiety and regenerating the free enzyme. researchgate.netnih.govresearchgate.net
Several GGT isoforms have been identified in various organisms. In humans, multiple GGT genes exist, while rodents have a single gene that can produce different mRNA subtypes through the use of multiple promoters, allowing for tissue-specific expression and regulation. researchgate.net In the plant Arabidopsis thaliana, four distinct GGT genes have been identified, suggesting specialized roles in glutathione metabolism. researchgate.net
Table 1: Overview of GGT Catalytic Reactions
| Reaction Type | Donor Substrate | Acceptor Substrate | Products |
|---|---|---|---|
| Hydrolysis | Glutathione | Water | L-Cysteinylglycine + L-Glutamate |
| Transpeptidation | Glutathione | Amino Acid / Peptide | L-Cysteinylglycine + γ-Glutamyl-Amino Acid/Peptide |
GGT plays a critical role in the mercapturic acid pathway, which is essential for the detoxification of xenobiotics. nih.govnih.gov In this pathway, electrophilic compounds are conjugated with glutathione, forming S-substituted glutathione conjugates. wikipedia.org These conjugates are then processed by GGT in the same manner as glutathione. GGT cleaves the gamma-glutamyl bond, converting the glutathione S-conjugate into the corresponding S-substituted cysteinylglycine conjugate. nih.govrhea-db.org This is the initial step in a series of reactions that ultimately leads to the formation and excretion of a more water-soluble mercapturic acid. nih.govfrontiersin.org
Role of Cytoplasmic ChaC Family Gamma-Glutamyl Cyclotransferases in Glutathione Degradation
In addition to the extracellular GGT-mediated pathway, a distinct cytosolic pathway for glutathione degradation exists, mediated by the ChaC family of gamma-glutamyl cyclotransferases. osdd.netresearchgate.net These enzymes act specifically on glutathione to cleave the gamma-glutamyl bond, yielding 5-oxoproline and L-cysteinylglycine. osdd.netnih.govportlandpress.com This represents the first identified cytosolic pathway for glutathione degradation in mammalian cells. osdd.netresearchgate.net
The ChaC family of proteins is conserved across various species, from bacteria to humans, indicating a fundamental role in cellular glutathione homeostasis. osdd.netresearchgate.net Unlike GGT, which has broad substrate specificity, ChaC enzymes are highly specific for glutathione. osdd.netresearchgate.netnih.gov The activity of these enzymes provides an intracellular route for breaking down glutathione, which can influence cellular processes such as apoptosis. osdd.netresearchgate.net
Enzymatic Hydrolysis and Subsequent Metabolic Fates
Once formed, L-cysteinylglycine is rapidly hydrolyzed into its constituent amino acids, L-cysteine and glycine (B1666218). This cleavage is a critical step, as it releases cysteine, which is often the rate-limiting precursor for the de novo synthesis of glutathione inside the cell. sfrbm.orgnih.gov
Dipeptidase-Mediated Cleavage to L-Cysteine and Glycine
The hydrolysis of the peptide bond in L-cysteinylglycine is catalyzed by various dipeptidases, sometimes referred to as cysteinylglycinases. nih.govnih.gov These enzymes are not specific to L-cysteinylglycine and often exhibit broad substrate specificity. In mammals, cytosolic carnosine dipeptidase 2 (CNDP2) has been identified as an enzyme that preferentially acts on L-cysteinylglycine. nih.gov In Escherichia coli, several peptidases, including aminopeptidases A, B, and N, as well as dipeptidase D, have been shown to possess cysteinylglycinase activity. nih.gov
The cleavage of L-cysteinylglycine by these dipeptidases completes the recycling of the amino acid components of extracellular glutathione. The resulting L-cysteine and glycine are transported into the cell via specific amino acid transporters, where they can be reincorporated into newly synthesized glutathione, thus completing the gamma-glutamyl cycle. sfrbm.orgnih.govnih.gov
Table 2: Key Enzymes in L-Cysteinylglycine Metabolism
| Enzyme | Location | Substrate(s) | Product(s) | Metabolic Pathway |
|---|---|---|---|---|
| Gamma-Glutamyltransferase (GGT) | Extracellular | Glutathione, Glutathione S-conjugates | L-Cysteinylglycine, γ-Glutamyl-peptides, S-substituted L-cysteinylglycine | Glutathione Catabolism, Mercapturic Acid Pathway |
| ChaC Family γ-Glutamyl Cyclotransferases | Cytosolic | Glutathione | L-Cysteinylglycine, 5-oxoproline | Glutathione Catabolism |
| Dipeptidases (e.g., CNDP2) | Extracellular / Cytosolic | L-Cysteinylglycine, S-substituted L-cysteinylglycine | L-Cysteine, Glycine, S-substituted L-cysteine | Glutathione Recycling |
Identification and Functional Characterization of Key Dipeptidases
Several dipeptidases with the ability to hydrolyze L-cysteinylglycine have been identified and characterized in various organisms. These enzymes play a critical role in the final stages of glutathione degradation.
Cytosol Aminopeptidase (B13392206) (LAP3): In the bovine lens, a manganese-dependent cysteinyl-glycine hydrolyzing activity has been purified and identified as leucyl aminopeptidase (LAP). This enzyme is crucial for the hydrolysis of Cys-Gly within the lens, as the membrane-bound dipeptidase is not highly prevalent. nih.gov
Membrane Dipeptidase (MDP): This enzyme, also known as renal dipeptidase or dehydropeptidase I, is a cell-surface zinc metallopeptidase predominantly found in the kidney and lung. acs.org It exhibits broad substrate specificity, hydrolyzing various dipeptides, including L-cysteinylglycine. acs.orgnih.gov Porcine kidney cortex membrane dipeptidase has been shown to catalyze the hydrolysis of S-aryl-cysteinylglycine conjugates. nih.gov
CNDP2 (Cytosolic Non-specific Dipeptidase): Also known as carnosine dipeptidase 2, CNDP2 is a cytosolic metallopeptidase. wikipedia.org The human orthologue of the yeast Dug1p, CNDP2, demonstrates Cys-Gly peptidase activity. nih.gov It has a strong preference for Cys-Gly as a substrate. sinobiological.com
Dug1p: In Saccharomyces cerevisiae (yeast), Dug1p has been identified as a novel Cys-Gly dipeptidase. nih.govnih.gov It functions as a homodimer and shows high specificity for L-cysteinylglycine, with no activity towards tri- or tetrapeptides. nih.govresearchgate.net This activity is dependent on the presence of zinc or manganese ions. nih.govnih.gov Dug1p belongs to the M20A family of metallopeptidases, distinguishing it from other known Cys-Gly peptidases. nih.govnih.gov
Substrate Specificity and Kinetic Parameters of Cysteinylglycine-Hydrolyzing Enzymes
The efficiency and substrate preference of dipeptidases are critical determinants of their physiological roles.
Porcine kidney cortex membrane dipeptidase (MDP) has been shown to hydrolyze various cysteinylglycine conjugates, but the rate of this activity is significantly influenced by the nature of the substituent on the cysteine sulfur atom. nih.gov
In yeast, Dug1p exhibits high specificity for Cys-Gly. nih.govnih.gov Kinetic analysis of Dug1p in the presence of different metal ions reveals distinct parameters.
Table 1: Kinetic Parameters of Dug1p
| Metal Ion | Km (mM) | kcat (s⁻¹) |
|---|---|---|
| Mn²⁺ | 0.4 ± 0.1 | 86.5 ± 7.4 |
| Zn²⁺ | 0.8 ± 0.1 | 76.9 ± 5.1 |
Data sourced from Kaur et al. (2009). nih.gov
The human orthologue of Dug1p, CNDP2, also shows high substrate specificity and affinity for Cys-Gly. nih.gov While CNDP2 can hydrolyze a variety of dipeptides, it has a pronounced preference for Cys-Gly. sinobiological.com The zinc-bound form of CNDP2 has enzymatic activity but with a different substrate specificity compared to the manganese-bound form. nih.gov
In radish cotyledons, a purified dipeptidase that hydrolyzes L-cysteinylglycine has a specific activity of 7.32 nkat/mg protein. nih.gov
Reintegration of L-Cysteine and Glycine into Cellular Metabolism
The hydrolysis of L-cysteinylglycine releases L-cysteine and glycine, which are then available for various cellular processes.
L-Cysteine: This amino acid can be reutilized for the synthesis of glutathione, proteins, and other sulfur-containing compounds. nih.gov It is also a precursor for the synthesis of taurine (B1682933) and can be catabolized to produce pyruvate.
Glycine: Glycine is a versatile amino acid that can be used in the synthesis of proteins, purines, and heme. It also functions as a neurotransmitter in the central nervous system.
L-Cysteinylglycine in Conjugation and Transformation Pathways
L-cysteinylglycine is not only a product of glutathione degradation but also an intermediate in important conjugation and transformation pathways.
Participation in the Mercapturic Acid Pathway
The mercapturic acid pathway is a major route for the detoxification of a wide range of electrophilic xenobiotics and endogenous compounds. tandfonline.comnih.gov In this pathway, glutathione S-transferases (GSTs) catalyze the conjugation of glutathione with electrophiles. The resulting glutathione S-conjugates are sequentially metabolized by γ-glutamyltransferases and dipeptidases to form L-cysteinylglycine S-conjugates and subsequently L-cysteine S-conjugates. tandfonline.comnih.gov These cysteine S-conjugates are then N-acetylated to form mercapturic acids, which are water-soluble and readily excreted. tandfonline.com
Involvement in Leukotriene Metabolism and Interconversion (e.g., LTC4 to LTD4)
L-cysteinylglycine plays a crucial role in the metabolism of leukotrienes, which are inflammatory mediators. nih.gov Leukotriene C4 (LTC4), formed by the conjugation of leukotriene A4 with glutathione, is converted to leukotriene D4 (LTD4) by the action of γ-glutamyltransferases, which remove the γ-glutamyl residue, leaving the cysteinylglycine moiety. nih.govresearchgate.net This conversion is a critical step in the biosynthesis of the potent inflammatory mediator LTD4. nih.gov Macrophages, for instance, possess a cell-surface enzyme that rapidly converts LTC4 to LTD4. nih.gov LTD4 is then further metabolized to leukotriene E4 (LTE4) by dipeptidases that cleave the glycine residue. nih.govreactome.org
Table of Compounds
Biological and Physiological Significance of L Cysteinylglycine
Contribution to Cysteine and Glutathione (B108866) Homeostasis
L-cysteinylglycine is intrinsically linked to the maintenance of stable intracellular levels of both cysteine and glutathione (GSH). Glutathione, a tripeptide of glutamate (B1630785), cysteine, and glycine (B1666218), is catabolized by the enzyme γ-glutamyl transpeptidase (GGT), which is often located on the outer surface of the cell membrane. This enzyme removes the glutamate residue from glutathione, releasing L-cysteinylglycine into the extracellular space. caymanchem.com
This dipeptide is then typically cleaved by dipeptidases into its constituent amino acids, L-cysteine and glycine. The released L-cysteine is a rate-limiting precursor for the intracellular resynthesis of glutathione. caymanchem.comresearchgate.net By providing a source of cysteine, L-cysteinylglycine plays a vital role in replenishing the cellular glutathione pool, which is essential for protecting cells from oxidative damage. caymanchem.com
Research on bovine lenses has shown that the generation of L-cysteinylglycine is correlated with the regulation of glutathione efflux from cells. nih.govnih.gov The presence of exogenous L-cysteinylglycine was found to impair the extracellular accumulation of glutathione, suggesting a feedback mechanism where L-cysteinylglycine may influence either the replenishment of cysteine for GSH synthesis or the function of GSH transporters. nih.govnih.gov This highlights its role not just as a breakdown product but as a signaling molecule in the complex regulation of glutathione homeostasis.
Table 1: Key Components in L-Cysteinylglycine's Role in Glutathione Homeostasis
| Component | Role |
| Glutathione (GSH) | The primary antioxidant tripeptide from which L-cysteinylglycine is derived. |
| γ-Glutamyl Transpeptidase (GGT) | The enzyme that initiates extracellular GSH breakdown, producing L-cysteinylglycine. caymanchem.com |
| Dipeptidases | Enzymes that cleave L-cysteinylglycine into L-cysteine and glycine. |
| L-Cysteine | A constituent amino acid of L-cysteinylglycine and a rate-limiting precursor for GSH synthesis. researchgate.net |
| Glycine | The other constituent amino acid of L-cysteinylglycine, also required for GSH synthesis. |
Role in Endogenous and Xenobiotic Detoxification Mechanisms
The breakdown of glutathione is a key step in the detoxification of a wide array of harmful substances, including xenobiotics (foreign compounds like drugs and toxins) and endogenous metabolic byproducts. The pathway, known as the mercapturic acid pathway, begins with the conjugation of the xenobiotic to glutathione, catalyzed by glutathione S-transferases (GSTs).
The resulting glutathione conjugate is then transported out of the cell and sequentially broken down. GGT acts on the conjugate to form the cysteinylglycine (B43971) conjugate. This is further processed by dipeptidases to yield the cysteine conjugate, which is then acetylated to form a mercapturic acid—a water-soluble compound that can be easily excreted from the body, typically in urine. L-cysteinylglycine and its conjugates are therefore essential intermediates in this major detoxification route. wikipathways.org
Broader Participation in Cellular Metabolism and Protein Turnover
Beyond its role in glutathione cycling, L-cysteinylglycine contributes to general cellular metabolism and protein dynamics. As a source of cysteine and glycine, it provides building blocks for the synthesis of new proteins. researchgate.net
Furthermore, recent research has indicated a potential regulatory role for L-cysteinylglycine through a process known as S-thiolation. Studies have shown that the cysteinyl-glycine originating from GGT-mediated glutathione metabolism can efficiently form mixed disulfides with cellular proteins, a process termed "protein S-cysteylglycylation". nih.gov This modification of protein thiols can alter protein function and activity, suggesting that L-cysteinylglycine may act as a regulatory molecule, influencing cellular processes in response to changes in glutathione metabolism and oxidative stress. nih.gov
Occurrence and Distribution Across Diverse Biological Systems
L-cysteinylglycine is not limited to human physiology; it is a metabolite found across a vast spectrum of life. Its presence as an intermediate in the highly conserved glutathione metabolism pathway ensures its distribution in numerous biological systems. nih.gov
Table 2: Documented Occurrence of L-Cysteinylglycine
| Organism Type | Specific Examples |
| Humans | Found in various tissues and fluids, including the placenta. nih.govhmdb.ca |
| Yeast | Identified as a metabolite in Saccharomyces cerevisiae. nih.gov |
| Bacteria | Found in Escherichia coli. nih.gov |
| Insects | Reported in Drosophila melanogaster (fruit fly). nih.gov |
| Plants | As glutathione metabolism is crucial in plants for stress response, L-cysteinylglycine is an expected intermediate. |
This widespread occurrence underscores the fundamental importance of the glutathione cycle and its intermediates in cellular function and survival across different evolutionary lineages.
Functional Linkages in Specialized Biosynthetic Processes (e.g., Phaeomelanin (B1174117) Pigment Formation)
L-cysteinylglycine also participates in more specialized biosynthetic pathways, a notable example being the formation of phaeomelanin, the pigment responsible for red and yellow hair and skin tones.
The synthesis of phaeomelanin requires the consumption of both cysteine and glutathione. nih.gov The pathway involves the reaction of dopaquinone (B1195961) (an intermediate in melanin (B1238610) synthesis) with glutathione, catalyzed by tyrosinase, to form 5-S-glutathione-L-dopa. This compound is then converted by γ-glutamyl transpeptidase into 5-S-L-cysteinyl-glycine-L-dopa. nih.gov A dipeptidase subsequently cleaves this molecule to produce 5-S-L-cysteinyl-L-dopa, a key intermediate in the formation of the phaeomelanin polymer, and glycine. nih.gov Therefore, L-cysteinylglycine, in a modified form, is a direct precursor in the biochemical cascade leading to this specific type of pigmentation.
Advanced Research Methodologies for L Cysteinylglycine Analysis and Synthesis
Analytical Techniques for Quantitative and Qualitative Determination
A variety of sophisticated analytical techniques are utilized for the profiling and identification of aminothiols and their oxidized counterparts, including L-Cysteinylglycyl-L-cysteinylglycine. These methods are often characterized by high sensitivity, selectivity, and the ability to analyze complex biological matrices.
Chromatographic techniques are fundamental to the separation of this compound from other structurally similar compounds present in biological samples. The choice of chromatographic method and detection mode is critical for achieving the desired resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of aminothiols and their disulfides. nih.gov The separation is typically achieved on reversed-phase columns, and various detection methods can be employed to enhance specificity and sensitivity. researchgate.net
For the analysis of total L-cysteinylglycine (both reduced and oxidized forms), a common approach involves the reduction of the disulfide bond in this compound to its monomer, L-cysteinylglycine, using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). researchgate.net The resulting thiol can then be derivatized to introduce a chromophore or fluorophore for enhanced detection.
UV Detection: UV detection is a widely used method for the analysis of thiols after derivatization. researchgate.net A highly selective method involves derivatization with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which reacts with both the amino and thiol groups to form stable cyclic dithiocarbamates that exhibit intense UV absorption. nih.gov Another approach utilizes 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) as a derivatizing agent, which forms stable S-quinolinium derivatives that can be detected at 355 nm. researchgate.net
Key Parameters for a Representative HPLC-UV Method for Total L-cysteinylglycine:
| Parameter | Value |
|---|---|
| Column | Aeris PEPTIDE XB-C18 (150 mm × 4.6 mm, 3.6 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer |
| Derivatizing Agent | 2-chloro-1-methylquinolinium tetrafluoroborate |
| Detection Wavelength | 355 nm |
Fluorescence Detection: Fluorescence detection offers higher sensitivity compared to UV detection. nih.gov A common derivatizing agent is ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F), which reacts with the thiol group of the reduced L-cysteinylglycine to form a highly fluorescent product. nih.gov The resulting derivative can be excited at approximately 385 nm and its emission detected at around 515 nm. nih.gov Another fluorogenic labeling reagent used is phanquinone (B1679763) (4,7-phenanthroline-5,6-dione). nih.gov The stability of the derivatives is a key advantage of this method. nih.gov
Representative HPLC-Fluorescence Method Parameters for Aminothiol Analysis:
| Parameter | Value |
|---|---|
| Column | Waters Symmetry C18 (4.6 × 150 mm; 3.5 μm) |
| Derivatizing Agent | Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) |
| Excitation Wavelength | 385 nm |
| Emission Wavelength | 515 nm |
Electrochemical Detection: Electrochemical (EC) detection is a highly specific and sensitive method for the direct detection of disulfide-containing peptides like this compound. nih.gov This technique can selectively identify disulfide bonds by their electrochemical activity without the need for derivatization. nih.gov The combination of HPLC with EC detection offers a rapid and highly specific method for screening complex biological extracts for disulfide-containing peptides. nih.gov The disulfide bond can be electrochemically reduced, and the resulting thiols can be detected. nih.govacs.orgnjit.edu
Principle of HPLC-EC for Disulfide Peptides:
| Step | Description |
|---|---|
| Separation | Peptides are separated based on their physicochemical properties on an HPLC column. |
| Electrochemical Reduction | The disulfide bond in this compound is reduced at a specific potential in an electrochemical cell. |
| Detection | The resulting thiol groups are detected at a downstream electrode. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, derivatization is a mandatory step to increase their volatility. nih.gov A common derivatization procedure involves a two-step process of esterification followed by amidation. For instance, analytes can be esterified using 2 M HCl in methanol (B129727) and subsequently amidated with pentafluoropropionic anhydride (B1165640) in ethyl acetate. nih.gov
The analysis of the oxidized dimer, this compound, by GC-MS presents challenges due to its higher molecular weight and the stability of the disulfide bond under typical GC conditions. Studies on the GC-MS analysis of the oxidized form of glutathione (B108866) (GSSG), a larger disulfide-containing peptide, have shown that intramolecular conversion to pyroglutamate (B8496135) can occur during derivatization. mdpi.comnih.gov This suggests that similar transformations could potentially occur with this compound, which would need to be considered during method development.
General Derivatization Strategy for Peptides for GC-MS:
| Step | Reagent | Purpose |
|---|---|---|
| Esterification | 2 M HCl in Methanol | Converts carboxyl groups to methyl esters |
| Amidation | Pentafluoropropionic Anhydride | Derivatizes amino groups |
Ion-Exchange Chromatography (IEX): Ion-exchange chromatography separates molecules based on their net charge. phenomenex.com This technique is particularly useful for the separation of peptides and can be used to separate oxidized forms of peptides from their native counterparts. nih.govchromforum.org The separation mechanism relies on the interaction between the charged groups on the peptide and the charged stationary phase of the column. phenomenex.com Elution is typically achieved by increasing the ionic strength of the mobile phase using a salt gradient or by changing the pH. phenomenex.com For a peptide like this compound, which contains both acidic and basic groups, cation-exchange or anion-exchange chromatography could be employed depending on the pH of the mobile phase. bio-works.com
General Principles of IEX for Peptide Separation:
| IEX Mode | Principle | Elution Strategy |
|---|---|---|
| Cation-Exchange | Separation of positively charged peptides on a negatively charged stationary phase. | Increasing salt concentration or increasing pH. |
| Anion-Exchange | Separation of negatively charged peptides on a positively charged stationary phase. | Increasing salt concentration or decreasing pH. |
Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. It has been successfully applied to the analysis of thiols and disulfides. nih.gov For the analysis of this compound, a free zone capillary electrophoresis method could be employed for the simultaneous determination of its reduced and oxidized forms. nih.govnih.gov To enhance sensitivity, derivatization with a fluorescent tag can be performed prior to CE analysis.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of peptides like this compound. nih.gov When coupled with a separation technique such as liquid chromatography, it provides a powerful platform for the analysis of complex mixtures. nih.gov
LC/MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This technique allows for the determination of the molecular weight of this compound with high accuracy. nih.gov
Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ion of the molecule of interest. nih.govresearchgate.net The fragmentation pattern provides information about the amino acid sequence and the location of modifications, such as the disulfide bond. nih.govresearchgate.netresearchgate.net For disulfide-containing peptides, collision-induced dissociation (CID) can be used, although it may not always cleave the disulfide bond itself. nih.gov Electron-transfer dissociation (ETD) is another fragmentation technique that is particularly effective at cleaving the peptide backbone while leaving the disulfide bond intact, which can be useful for confirming the linkage. nih.gov The fragmentation of the disulfide bond itself can also be achieved under certain MS/MS conditions, leading to the generation of fragment ions corresponding to the individual L-cysteinylglycine monomers. nih.gov The characterization of oxidized residues in small peptides by tandem mass spectrometry has been demonstrated, where fragmentation patterns can clearly identify the modified positions. nih.govresearchgate.netrsc.org
Hypothetical MS/MS Fragmentation of this compound:
| Precursor Ion (m/z) | Fragmentation Technique | Expected Fragment Ions |
|---|---|---|
| [M+H]+ | CID | b- and y-type ions from peptide backbone cleavage, potential loss of small neutral molecules. |
| [M+H]+ | ETD | c- and z-type ions from peptide backbone cleavage, with the disulfide bond remaining intact. |
Mass Spectrometry-Based Characterization and Identification
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation and mechanistic investigation of peptides like L-Cysteinylglycine. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers provide precise mass measurements, which are fundamental for proteomics applications. sfrbm.org For L-Cysteinylglycine, with a molecular formula of C5H10N2O3S, the expected monoisotopic mass is 178.04121336 Da. nih.gov HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), thereby validating the elemental composition.
Beyond simple mass confirmation, tandem mass spectrometry (MS/MS) experiments on HRMS platforms are used to elucidate the peptide's sequence and identify post-translational modifications. nih.gov In these experiments, the protonated molecule [M+H]+ is isolated and subjected to collision-induced dissociation (CID) or other fragmentation techniques. The resulting fragment ions provide sequence-specific information. For L-Cysteinylglycine, characteristic b- and y-type fragment ions would be observed, confirming the Cys-Gly sequence. This is crucial for distinguishing it from its isomer, Glycyl-L-cysteine. The fragmentation patterns can also help in validating reaction mechanisms, for instance, by identifying and characterizing reaction intermediates or products in synthesis or degradation studies. sfrbm.org
| Parameter | Value/Description | Significance |
|---|---|---|
| Molecular Formula | C5H10N2O3S | Defines the elemental composition. |
| Monoisotopic Mass | 178.0412 Da | Precise mass used for identification. nih.gov |
| Common Ionization Techniques | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI) | "Soft" ionization methods suitable for peptides. sfrbm.org |
| Tandem MS (MS/MS) | Fragmentation of the parent ion to yield sequence-specific ions (b- and y-ions). | Confirms the amino acid sequence and structure. nih.gov |
Derivatization Strategies for Enhanced Detection Sensitivity and Specificity
The analysis of low-molecular-mass thiols like L-Cysteinylglycine often requires a derivatization step to improve their detection by chromatographic methods. nih.gov This is primarily because the thiol group lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations using UV-Vis or fluorescence detectors. researchgate.net Derivatization converts the thiol group into a derivative that is more easily detectable, thereby enhancing both sensitivity and specificity.
Several reagents are employed for this purpose. Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) is a highly specific fluorogenic reagent for thiols. researchgate.net It reacts with the thiol group of L-Cysteinylglycine to form a fluorescent adduct that can be readily detected with high sensitivity. nih.govresearchgate.net This method has been successfully used for the simultaneous determination of various biological thiols. researchgate.net
Another effective derivatizing agent is 2-chloro-1-methylquinolinium tetrafluoroborate. This reagent has been utilized in methods for the quantification of thiols in biological samples. Additionally, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) has been used in a validated HPLC method for the simultaneous quantification of glutathione, cysteine, homocysteine, and cysteinyl-glycine in human plasma, urine, and saliva. nih.gov The derivatization enhances the chromatographic separation and allows for sensitive detection. nih.gov Thiol-maleimide chemistry is another approach, where maleimide (B117702) homologues react with the thiol group, which can be particularly useful for subsequent extraction and analysis by techniques like UHPLC-HRMS. nih.gov
| Reagent | Abbreviation | Detection Method | Key Advantage |
|---|---|---|---|
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate | SBD-F | Fluorescence | High specificity and sensitivity for thiols. researchgate.netnih.gov |
| 2-chloro-1-methylquinolinium tetrafluoroborate | - | Not specified | Used for quantification in biological samples. |
| 4-chloro-3,5-dinitrobenzotrifluoride | - | HPLC-UV | Allows for simultaneous quantification of multiple thiols. nih.gov |
| 5,5′-dithiobis-(2-nitrobenzoic acid) | DTNB (Ellman's Reagent) | Colorimetric (UV-Vis) | Classical and widely used for total thiol quantification. nih.govresearchgate.net |
| Maleimide Homologues (e.g., N-Laurylmaleimide) | NLM | UHPLC-HRMS | Reduces polarity and prevents oxidation, aiding extraction. nih.gov |
Spectrophotometric Approaches (UV-Vis, Fluorescence) for Thiol Detection
Spectrophotometric methods, including UV-Visible (UV-Vis) and fluorescence spectroscopy, offer relatively simple and cost-effective means for the detection and quantification of thiol-containing compounds. ijbpas.comnih.gov While peptides themselves exhibit UV absorbance due to the peptide bond (around 200-220 nm) and any aromatic amino acid residues, direct UV-Vis detection of the thiol group in L-Cysteinylglycine is not highly specific. nih.govthermofisher.com
A common indirect spectrophotometric method for thiol quantification is the use of Ellman's reagent, 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.gov DTNB reacts with the free thiol group in a stoichiometric exchange reaction to release the 5-thio-2-nitrobenzoic acid (TNB) anion, which has a characteristic yellow color and a strong absorbance at 412 nm. nih.govmdpi.com This allows for the quantification of total free thiols in a sample.
Fluorescence spectroscopy offers higher sensitivity and selectivity, especially when coupled with derivatization. As mentioned previously, reagents like SBD-F are non-fluorescent until they react with a thiol group, at which point they form a highly fluorescent product. nih.gov This "off-on" fluorescence response minimizes background signal and allows for the detection of thiols at very low concentrations. The excitation and emission wavelengths are specific to the fluorophore-thiol adduct, providing an additional layer of selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Elucidation (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules in solution. researchgate.net For L-Cysteinylglycine, ¹H NMR and ¹³C NMR spectra can provide a wealth of information. The chemical shifts, coupling constants, and integration of the various proton and carbon signals can confirm the covalent structure, including the connectivity of the cysteine and glycine (B1666218) residues. For instance, an NMR-pH titration curve of the Hα nucleus of cysteinylglycine (B43971) has been used to study its protonation states. researchgate.net
Quantitative NMR (qNMR) is an application of NMR that allows for the precise determination of the concentration or purity of a substance without the need for a compound-specific calibration curve. fujifilm.com The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. mdpi.com By including a certified internal standard of known concentration in the sample, the concentration of L-Cysteinylglycine can be accurately determined by comparing the integrals of its signals to those of the standard. nih.gov While qNMR can be challenging for larger peptides due to signal overlap and line broadening, it is well-suited for smaller dipeptides like L-Cysteinylglycine. mdpi.combruker.com
| NMR Technique | Information Obtained | Key Considerations |
|---|---|---|
| ¹H and ¹³C NMR | Confirmation of covalent structure, stereochemistry, and conformational analysis. | Solvent selection is important; pH can affect chemical shifts. researchgate.net |
| NMR-pH Titration | Determination of pKa values and protonation microstates. researchgate.net | Requires recording spectra at multiple pH values. researchgate.net |
| Quantitative NMR (qNMR) | Absolute quantification of purity and concentration. | Requires a stable, pure internal standard with non-overlapping signals. nih.gov |
Chemical Synthesis Approaches for L-Cysteinylglycine and its Derivatives
The synthesis of L-Cysteinylglycine and its derivatives can be achieved through both chemical and enzymatic methods, each offering distinct advantages.
De Novo Peptide Synthesis Methodologies
De novo peptide synthesis refers to the stepwise construction of a peptide from its constituent amino acids. For a dipeptide like L-Cysteinylglycine, this is typically performed using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. A key challenge in synthesizing cysteine-containing peptides is the high reactivity of the thiol side chain, which can lead to side reactions, including disulfide bond formation. Therefore, the thiol group of the cysteine residue is usually protected with a suitable protecting group (e.g., trityl, acetamidomethyl) during the synthesis.
In a typical SPPS approach, the C-terminal amino acid (glycine) is first anchored to a solid support (resin). The N-terminus of the resin-bound glycine is deprotected, and the protected L-cysteine amino acid is then coupled to it using a coupling agent. Finally, the dipeptide is cleaved from the resin, and all protecting groups are removed to yield the final L-Cysteinylglycine product. mdpi.com This methodology allows for the efficient and controlled synthesis of the desired peptide sequence. researchgate.net
Enzymatic Synthesis Strategies for Conjugates and Analogs
Enzymatic methods offer a green and highly specific alternative to chemical synthesis. While the direct enzymatic synthesis of L-Cysteinylglycine itself is less common, enzymes play a critical role in the synthesis of its conjugates and analogs, particularly in biological systems. L-Cysteinylglycine is an intermediate in the mercapturic acid pathway, where glutathione S-conjugates are broken down. nih.gov
This pathway involves enzymes such as γ-glutamyltransferase (GGT), which cleaves the γ-glutamyl residue from glutathione to form a cysteinylglycine conjugate. medchemexpress.com Subsequently, a dipeptidase, such as cysteinylglycine dipeptidase, hydrolyzes the peptide bond to release glycine and the cysteine conjugate. nih.gov These enzymatic pathways can be harnessed for the synthesis of specific L-Cysteinylglycine conjugates. For example, by providing a specific glutathione S-conjugate as a substrate for GGT, the corresponding cysteinylglycine S-conjugate can be produced with high specificity. This approach is valuable for producing metabolites and analogs for further study.
Preparation of L-Cysteinylglycine Analogs and Peptidomimetics (e.g., Glyoxalase I Inhibitors)
The synthesis of L-Cysteinylglycine analogs has been a significant area of research, particularly in the development of inhibitors for the enzyme Glyoxalase I (GlxI). This enzyme is a critical component of the glyoxalase system, which detoxifies the cytotoxic byproduct methylglyoxal. Inhibition of GlxI is a potential therapeutic strategy for cancer, as many tumors exhibit high glyoxalase activity.
Researchers have successfully prepared a variety of S- and N-substituted L-Cysteinylglycine derivatives to investigate their inhibitory effects on GlxI. One approach involves the condensation of S-benzyl-L-cysteinylglycine or S-(p-bromobenzyl)-L-cysteinylglycine with reagents such as glutaric anhydride and succinic anhydride. These reactions yield analogs with modified sulfur or nitrogen atoms within the dipeptide structure. Kinetic studies of these synthetic analogs have revealed that they act as noncompetitive inhibitors of yeast glyoxalase I, suggesting the presence of at least two binding sites on the enzyme.
Another strategy has focused on the synthesis of glutaryl-S-(ω-aminoalkyl)-L-cysteinylglycines. These compounds, such as glutaryl-S-(8-aminooctyl)-L-cysteinylglycine and glutaryl-S-(10-aminodecyl)-L-cysteinylglycine, have been prepared through multi-step procedures. Their design as potential ligands for affinity chromatography highlights their strong binding affinity for GlxI. Kinetic analysis has shown that these analogs exhibit a mixed-type inhibition of the enzyme. Notably, the inhibitory potency of these analogs is influenced by the length of the alkyl chain, with the decyl derivative demonstrating greater effectiveness than the octyl analog.
The table below summarizes key L-Cysteinylglycine analogs developed as Glyoxalase I inhibitors and their observed inhibition characteristics.
| Analog | Type of Inhibition | Key Findings |
| S- and N-substituted L-cysteinylglycines | Noncompetitive | Confirmed the existence of two binding sites on the glyoxalase I enzyme. |
| Glutaryl-S-(8-aminooctyl)-L-cysteinylglycine | Mixed-type | Effective inhibitor, with potency influenced by alkyl chain length. |
| Glutaryl-S-(10-aminodecyl)-L-cysteinylglycine | Mixed-type | More potent inhibitor than the octyl analog. |
Computational and Theoretical Modeling in L-Cysteinylglycine Research
Computational and theoretical modeling have become indispensable tools for elucidating the complex biochemical properties of L-Cysteinylglycine and related molecules at an atomic level. These methods provide insights that are often inaccessible through experimental techniques alone.
The thiol group of the cysteine residue in L-Cysteinylglycine is central to its biological function, participating in nucleophilic reactions and redox processes. Quantum mechanical/molecular mechanical (QM/MM) simulations are particularly well-suited for studying the reactivity of this thiol group and its interactions within enzyme active sites.
QM/MM studies have been instrumental in understanding the catalytic mechanism of enzymes like glyoxalase I, where the substrate is a hemithioacetal formed from glutathione, a tripeptide closely related to L-Cysteinylglycine. These simulations treat the reactive center (e.g., the thiol group and the substrate) with high-level quantum mechanics to accurately model bond-making and bond-breaking events, while the surrounding protein and solvent are described with more computationally efficient molecular mechanics. This hybrid approach has been used to investigate the two-substrate reaction mechanism of GlxI, providing detailed energetic profiles and geometries of transition states. hmdb.ca Such studies have clarified the roles of active site residues and metal cofactors in facilitating the enzymatic reaction. hmdb.canih.gov
Furthermore, QM/MM simulations can elucidate the factors governing the specificity and efficiency of enzyme catalysis. By modeling the binding of different substrate enantiomers and the subsequent reaction pathways, researchers can understand how enzymes like GlxI achieve their stereospecificity. nih.gov
L-Cysteinylglycine is an intermediate in the metabolism of glutathione, a key antioxidant and detoxifying agent in cells. cymitquimica.com Systems biology approaches, particularly metabolic flux analysis (MFA), are powerful for understanding the dynamics of glutathione metabolism and the role of L-Cysteinylglycine within this network.
MFA uses isotopic labeling (e.g., with ¹³C) to trace the flow of atoms through metabolic pathways, allowing for the quantification of reaction rates (fluxes) throughout the network. nih.gov This technique can be applied to study how genetic or environmental perturbations affect the synthesis and degradation of glutathione and its intermediates. nih.gov For instance, genome-scale metabolic modeling, which integrates various 'omics' data, can predict metabolic fluxes and identify dysregulated pathways in diseases associated with altered glutathione metabolism.
Mathematical models of glutathione metabolism have been developed to simulate the concentrations and fluxes of metabolites, including L-Cysteinylglycine. cymitquimica.com These models can explore the sensitivity of the glutathione pool to factors such as amino acid availability and oxidative stress. cymitquimica.com By integrating experimental data with computational modeling, systems biology provides a comprehensive understanding of the regulation and function of metabolic pathways involving L-Cysteinylglycine.
The following table lists the computational approaches and their applications in the study of L-Cysteinylglycine and related systems.
| Methodology | Application | Key Insights |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidation of enzyme reaction mechanisms involving thiol-containing substrates. | Detailed understanding of transition states, reaction barriers, and the role of active site residues. hmdb.canih.gov |
| Metabolic Flux Analysis (MFA) | Quantification of metabolic rates in pathways involving L-Cysteinylglycine. | Insights into the regulation of glutathione metabolism under different physiological conditions. nih.gov |
| Genome-Scale Metabolic Modeling | Prediction of metabolic responses to genetic or environmental changes. | Identification of key enzymes and transporters in glutathione homeostasis and disease. |
Future Research Horizons for L-Cysteinylglycine: Emerging Themes and Unexplored Pathways
The dipeptide L-cysteinylglycine, a key intermediate in the catabolism of glutathione, is increasingly recognized for its multifaceted roles in cellular physiology and pathology. While its function as a precursor for the synthesis of cysteine and glycine is well-established, emerging research is beginning to illuminate its broader significance in cellular regulation and signaling. This article explores the future directions and burgeoning research themes centered on L-cysteinylglycine, from the identification of novel enzymatic and transport systems governing its dynamics to its integration within complex cellular networks.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is a widely used method for the simultaneous determination of L-Cysteinylglycine and other aminothiols in biological fluids like plasma. This technique often involves pre-column derivatization to enhance detection, followed by separation and quantification using fluorescence or ultraviolet detectors.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the analysis of L-Cysteinylglycine. These methods allow for precise identification and quantification of the dipeptide in complex biological matrices.
Other Analytical Methods
Other analytical techniques that have been employed for the detection of thiols, including L-Cysteinylglycine, include gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis.
Q & A
Basic Research Questions
Q. How can L-Cysteinylglycyl-L-cysteinylglycine be synthesized with high purity for laboratory studies?
- Methodological Answer :
- Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/tBu chemistry for cysteine residues to prevent disulfide bond formation during synthesis. Ensure proper deprotection and coupling times (e.g., 30–60 minutes for Fmoc removal with 20% piperidine) .
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves impurities. Validate purity (>95%) via analytical HPLC and mass spectrometry (MS) .
- Characterization : Confirm structure using tandem MS (MS/MS) and H/C NMR. For cysteine-rich peptides, perform Ellman’s assay to quantify free thiol groups .
Table 1 : Key Synthesis Parameters
| Parameter | Condition |
|---|---|
| Coupling reagent | HBTU/HOBt or PyBOP |
| Deprotection agent | 20% piperidine in DMF |
| Cleavage cocktail | TFA:TIS:HO (95:2.5:2.5) |
| Purification column | C18 (5 µm, 250 × 4.6 mm) |
Q. What analytical techniques are critical for verifying the identity of this compound in complex biological matrices?
- Methodological Answer :
- Liquid chromatography-mass spectrometry (LC-MS/MS) is essential for detecting and quantifying the peptide in biological samples (e.g., serum, tissue lysates). Optimize ionization settings for cysteine-rich peptides (e.g., positive ion mode with 2 kV capillary voltage) .
- Stability assessment : Monitor oxidation-prone cysteine residues using redox-sensitive assays (e.g., DTNB for thiol quantification) under controlled oxygen levels (<1 ppm) .
Advanced Research Questions
Q. How do redox-active cysteine residues in this compound influence its biological activity, and how can this be experimentally validated?
- Methodological Answer :
- Hypothesis testing : Design experiments to compare reduced (thiol-rich) and oxidized (disulfide-bonded) forms. Use reducing agents (e.g., TCEP) or oxidizing agents (HO) to modulate redox states .
- Functional assays :
- Measure antioxidant capacity via ORAC (oxygen radical absorbance capacity) or FRAP (ferric reducing antioxidant power) assays.
- Evaluate cellular uptake and intracellular redox modulation using fluorescent probes (e.g., ThioTracker™) in model systems (e.g., HEK293 cells) .
- Structural analysis : Employ circular dichroism (CD) spectroscopy to assess conformational changes under varying redox conditions .
Q. What experimental strategies resolve contradictions in reported stability data for this compound across different storage conditions?
- Methodological Answer :
- Controlled degradation studies : Store aliquots at −80°C (lyophilized), 4°C (aqueous solution), and 25°C (humidified) for 0–30 days. Quantify degradation products via HPLC-MS and model kinetics using Arrhenius equations .
- Critical factors :
- pH : Stability is maximized near physiological pH (7.4); acidic/basic conditions accelerate hydrolysis.
- Chelating agents : Add EDTA (1–5 mM) to suppress metal-catalyzed oxidation .
Table 2 : Stability Under Variable Conditions
| Condition | Half-Life (Days) | Major Degradation Pathway |
|---|---|---|
| −80°C (lyophilized) | >180 | None |
| 4°C (aqueous) | 30–45 | Oxidation |
| 25°C (humidified) | 7–10 | Hydrolysis/Oxidation |
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to simulate binding to redox-sensitive targets (e.g., thioredoxin). Validate with mutagenesis studies on key cysteine residues .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational flexibility and solvent accessibility of thiol groups .
Guidelines for Experimental Design
- Data contradiction analysis : Replicate experiments across ≥3 independent batches. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify statistically significant variability sources .
- Ethical considerations : For in vivo studies, adhere to institutional animal care protocols (e.g., NIH Guidelines) and include negative controls to distinguish peptide-specific effects from vehicle interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
